

# Physical and chemical properties of 2-(2-Formylphenyl)acetonitrile

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## Compound of Interest

Compound Name: 2-(2-Formylphenyl)acetonitrile

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## An In-depth Technical Guide to 2-(2-Formylphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-(2-Formylphenyl)acetonitrile**, a versatile aromatic nitrile with potential applications in organic synthesis and medicinal chemistry. This document details its known characteristics, outlines potential synthetic routes, and explores its reactivity, supported by structured data and visualizations to facilitate research and development.

## Core Properties and Data

**2-(2-Formylphenyl)acetonitrile**, also known as 2-cyanomethylbenzaldehyde, is an organic compound featuring both a formyl and a cyanomethyl group attached to a benzene ring in an ortho configuration. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules.

## Identifiers and General Properties

Property	Value	Reference
IUPAC Name	2-(2-Formylphenyl)acetonitrile	N/A
Synonyms	2-Cyanomethylbenzaldehyde	[1]
CAS Number	135737-14-3	N/A
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NO	N/A
Molecular Weight	145.16 g/mol	N/A
Appearance	Not explicitly reported, but related isomers are pale yellow to green crystalline solids.[2]	N/A

## Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **2-(2-Formylphenyl)acetonitrile**. It is important to note that some of these values are predicted and should be confirmed through experimental validation.

Property	Value	Data Type
Melting Point	Not experimentally determined. The related isomer, 2-(4-formylphenyl)acetonitrile, has a melting point of 84-86 °C.[2]	N/A
Boiling Point	293.7 ± 15.0 °C	Predicted
Density	1.140 ± 0.06 g/cm <sup>3</sup>	Predicted
Flash Point	131.5 ± 20.4 °C	Predicted
Refractive Index	1.582	Predicted
Solubility	No quantitative data available. Expected to be soluble in common organic solvents.	N/A
logP (Octanol-Water Partition Coefficient)	-0.54 (at 25 °C)	N/A

## Synthesis and Reactivity

The dual functionality of **2-(2-Formylphenyl)acetonitrile** makes it a versatile synthon in organic chemistry. The aldehyde group can participate in various condensation and addition reactions, while the nitrile group can be hydrolyzed, reduced, or used in cycloadditions.

## Potential Synthetic Routes

While a specific, detailed experimental protocol for the synthesis of **2-(2-Formylphenyl)acetonitrile** is not readily available in the reviewed literature, methods for synthesizing related cyanobenzaldehydes and phenylacetonitriles suggest plausible routes.[3][4][5] A general approach could involve the formylation of phenylacetonitrile or the cyanomethylation of benzaldehyde derivatives.

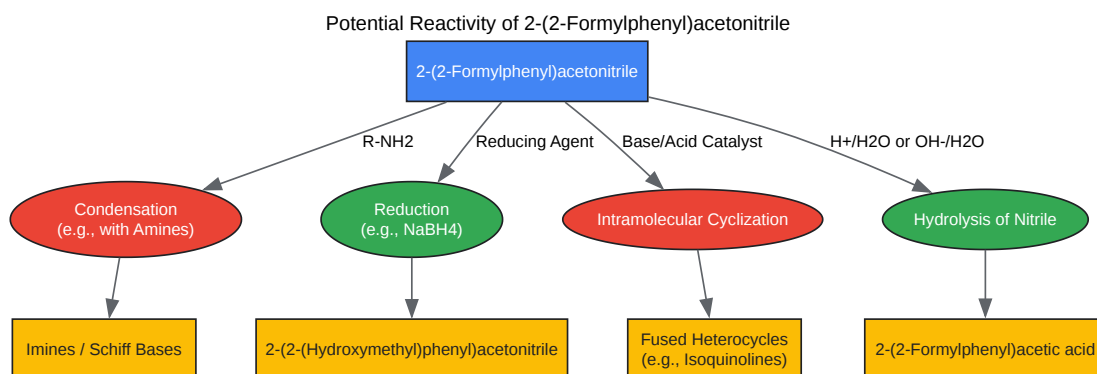
One documented synthesis starting from 2-cyanomethylbenzaldehyde involves its reaction with 2-chloroethyl aryl ketones or electrophilic alkenes under phase-transfer catalysis conditions to yield various naphthalene and benzobicyclooctene derivatives.[1]

## Chemical Reactivity

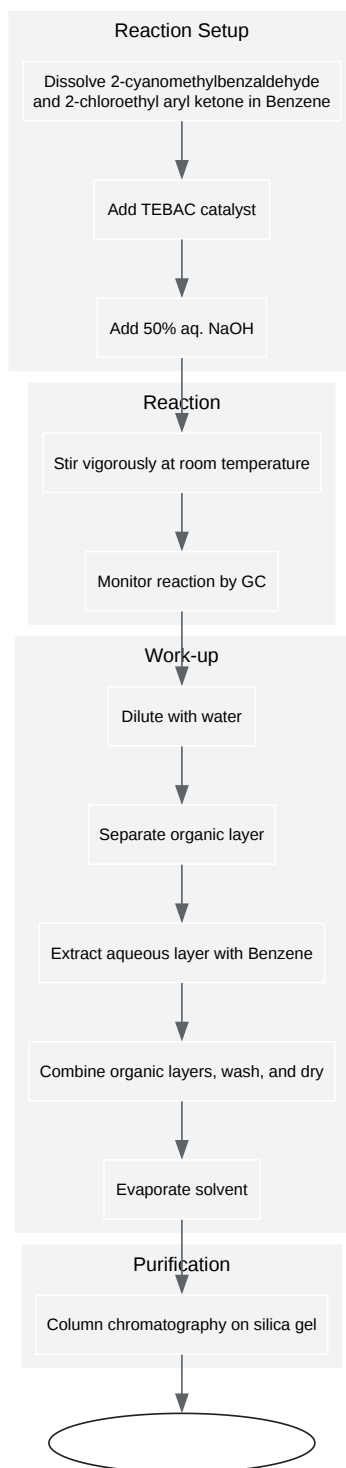
The chemical behavior of **2-(2-Formylphenyl)acetonitrile** is dictated by its formyl and cyanomethyl groups. Based on the reactivity of the analogous 2-(4-formylphenyl)acetonitrile, the following reactions are anticipated<sup>[2]</sup>:

- **Condensation Reactions:** The formyl group can react with amines or other nucleophiles to form imines (Schiff bases), which are valuable intermediates in the synthesis of nitrogen-containing heterocycles.<sup>[2]</sup>
- **Reduction:** The aldehyde can be selectively reduced to a primary alcohol using reducing agents like sodium borohydride.
- **Cyclization:** The ortho positioning of the formyl and cyanomethyl groups provides a template for intramolecular cyclization reactions, leading to the formation of fused ring systems, such as isoquinolines.<sup>[1]</sup>

A logical workflow for the potential chemical transformations of **2-(2-Formylphenyl)acetonitrile** is depicted below:



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